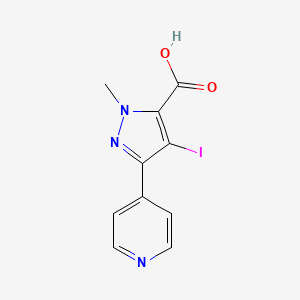![molecular formula C6H4BrN3 B13428916 4-Bromo-1H-pyrrolo[2,3-D]pyridazine](/img/structure/B13428916.png)
4-Bromo-1H-pyrrolo[2,3-D]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is a nitrogen-containing heterocyclic compound. This compound is part of the pyrrolopyridazine family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a pyrrole ring fused with a pyridazine ring, with a bromine atom attached to the fourth position of the pyrrole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate reagents. For instance, the preparation of pyrrole-derived α,β-alkynyl ketones followed by Sonogashira cross-coupling and subsequent cyclization reactions can yield the desired compound . Another method involves the use of bromohydrazone intermediates, which undergo cyclization to form the pyrrolopyridazine scaffold .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reaction conditions, such as gold-catalyzed cyclization and NaH-mediated cyclization, can enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1H-pyrrolo[2,3-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Cyclization Reactions: The compound can undergo further cyclization to form more complex heterocyclic structures.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Cyclization Reactions: Catalysts such as gold or palladium are often used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridazine derivatives, while cyclization reactions can produce more complex fused heterocycles .
Aplicaciones Científicas De Investigación
4-Bromo-1H-pyrrolo[2,3-D]pyridazine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Biological Studies: It is employed in studies related to protein kinase inhibition, topoisomerase inhibition, and other biological pathways.
Material Science: The compound is explored for its potential use in organic electronics and photovoltaic materials.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1H-pyrrolo[2,3-D]pyridazine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit protein kinases by binding to their active sites, thereby blocking their activity. This inhibition can affect various signaling pathways, such as the MAP kinase pathway, leading to antiproliferative and anti-inflammatory effects .
Comparación Con Compuestos Similares
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Another nitrogen-containing heterocyclic compound with similar biological activities.
Pyrrolopyrazine Derivatives: These compounds share a similar scaffold and exhibit diverse biological activities.
Pyridazine and Pyridazinone Derivatives: These compounds are structurally related and have various pharmacological applications.
Uniqueness
4-Bromo-1H-pyrrolo[2,3-D]pyridazine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for drug discovery and other scientific research applications.
Propiedades
Fórmula molecular |
C6H4BrN3 |
|---|---|
Peso molecular |
198.02 g/mol |
Nombre IUPAC |
4-bromo-1H-pyrrolo[2,3-d]pyridazine |
InChI |
InChI=1S/C6H4BrN3/c7-6-4-1-2-8-5(4)3-9-10-6/h1-3,8H |
Clave InChI |
PFTXXSXHTQLMQB-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC2=CN=NC(=C21)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-1-(6-hydroxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-one](/img/structure/B13428833.png)

![2-[[4-(2-Chloropropanoyl)phenyl]methyl]cyclopentan-1-one](/img/structure/B13428843.png)



![7-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13428879.png)



![1-isobutyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13428898.png)

![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]aniline](/img/structure/B13428915.png)
![N-[9-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-(4-propan-2-ylphenoxy)acetamide](/img/structure/B13428921.png)
